molecular formula C9H11ClFN B15148049 2-(6-Chloro-2-fluoro-3-methylphenyl)ethanamine CAS No. 771581-87-4

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanamine

Cat. No.: B15148049
CAS No.: 771581-87-4
M. Wt: 187.64 g/mol
InChI Key: XCNZXRHQCSYSOX-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanamine is an organic compound characterized by the presence of a chloro, fluoro, and methyl group attached to a benzene ring, with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-fluoro-3-methylphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-fluoro-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the ethanamine derivative through a substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The ethanamine side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-fluoro-3-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-methylphenylboronic acid
  • 2-Chloro-6-fluoro-3-methoxyphenol
  • 2-Chloro-6-fluorobenzaldehyde

Uniqueness

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

771581-87-4

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-(6-chloro-2-fluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H11ClFN/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4-5,12H2,1H3

InChI Key

XCNZXRHQCSYSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CCN)F

Origin of Product

United States

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